5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-
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Overview
Description
5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- makes it a subject of interest for researchers due to its potential biological activities and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used as catalysts under microwave irradiation and aqueous conditions, respectively, to achieve high yields .
Industrial Production Methods
the use of scalable catalytic processes and microwave-assisted synthesis could be potential approaches for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and electronic properties .
Scientific Research Applications
5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antiviral, antitumor, and antimicrobial activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, including light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the butoxy substituents.
[1,2,4]Triazino[5,6-b]indole: Another heterocyclic compound with similar biological activities.
Uniqueness
The presence of the butoxy groups in 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- enhances its solubility and electronic properties, making it more suitable for applications in optoelectronics and as a potential drug candidate .
Properties
CAS No. |
53828-18-5 |
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Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,4-dibutoxy-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3O2/c1-3-5-13-26-17-11-12-18(27-14-6-4-2)21-20(17)24-19-15-9-7-8-10-16(15)23-22(19)25-21/h7-12H,3-6,13-14H2,1-2H3,(H,23,25) |
InChI Key |
DLHNONGYMSBNDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)N=C3C(=N2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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